molecular formula C33H27N5O2 B10883057 2-[(2,6-dimethylphenoxy)methyl]-7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(2,6-dimethylphenoxy)methyl]-7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10883057
M. Wt: 525.6 g/mol
InChI Key: YXNVBUHZPAKOIP-UHFFFAOYSA-N
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Description

2,6-DIMETHYLPHENYL {[7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL} ETHER is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIMETHYLPHENYL {[7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL} ETHER typically involves multi-step organic reactions. One common approach is the condensation of 2,6-dimethylphenol with a suitable pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2,6-DIMETHYLPHENYL {[7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL} ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

2,6-DIMETHYLPHENYL {[7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL} ETHER has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-DIMETHYLPHENYL {[7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL} ETHER involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease progression. The compound’s unique structure allows it to bind selectively to these targets, thereby modulating their activity and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-DIMETHYLPHENYL {[7-(2-FURYLMETHYL)-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL} ETHER is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C33H27N5O2

Molecular Weight

525.6 g/mol

IUPAC Name

4-[(2,6-dimethylphenoxy)methyl]-10-(furan-2-ylmethyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C33H27N5O2/c1-22-11-9-12-23(2)31(22)40-20-27-35-33-29-28(24-13-5-3-6-14-24)30(25-15-7-4-8-16-25)37(19-26-17-10-18-39-26)32(29)34-21-38(33)36-27/h3-18,21H,19-20H2,1-2H3

InChI Key

YXNVBUHZPAKOIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=NN3C=NC4=C(C3=N2)C(=C(N4CC5=CC=CO5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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